molecular formula C18H18N2O2 B1330988 N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine CAS No. 51918-89-9

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine

Cat. No.: B1330988
CAS No.: 51918-89-9
M. Wt: 294.3 g/mol
InChI Key: QQMXLTVFXLYHPN-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine hydrobromide is an organic compound supplied as a stable hydrobromide salt to enhance its aqueous solubility, making it suitable for pharmacological applications . The compound features a benzodioxole moiety linked via a methylene group to an ethylamine chain substituted with a 1H-indol-3-yl group . This structure is related to bioactive molecules that target neurotransmitter receptors, such as serotonin (5-HT) receptors, due to the presence of the indole scaffold . In scientific research, this compound is primarily investigated for its potential as an anticancer agent . Preliminary studies indicate it can induce apoptosis in various cancer cell lines by targeting cellular pathways associated with microtubule dynamics . Its mechanism of action is attributed to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . It is also a valuable building block in synthetic chemistry for constructing more complex molecules and exploring new synthetic routes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-4-16-15(3-1)14(11-20-16)7-8-19-10-13-5-6-17-18(9-13)22-12-21-17/h1-6,9,11,19-20H,7-8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMXLTVFXLYHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349586
Record name SBB009644
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51918-89-9
Record name SBB009644
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzodioxole Moiety

  • Starting Material: Catechol derivatives (1,2-dihydroxybenzene)
  • Reaction: Cyclization with formaldehyde under acidic conditions
  • Mechanism: The two hydroxyl groups of catechol react with formaldehyde, forming a methylene bridge that cyclizes to yield the benzodioxole ring.
  • Conditions: Acidic medium (e.g., hydrochloric acid or sulfuric acid), controlled temperature to avoid side reactions
  • Outcome: High yield of benzodioxole ring system, which serves as a key intermediate for further functionalization.

Synthesis of the Indole Moiety

  • Method: Fischer indole synthesis
  • Reactants: Phenylhydrazine and ketones or aldehydes
  • Process: Phenylhydrazine condenses with a carbonyl compound to form hydrazones, which upon acid-catalyzed rearrangement and cyclization yield the indole nucleus.
  • Optimization: Choice of ketone/aldehyde and reaction conditions (temperature, acid catalyst) influence the substitution pattern on the indole ring.

Coupling of Benzodioxole and Indole Moieties

  • Step 1: Halogenation
    • Introduction of a halogen (e.g., bromine) on the benzylic position of the benzodioxole methyl group to form a benzylic halide.
    • Conditions: Use of bromine or N-bromosuccinimide (NBS) under controlled temperature.
  • Step 2: Nucleophilic Substitution
    • The indole-3-ethylamine acts as a nucleophile, displacing the halogen in a substitution reaction to form the N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine backbone.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base: Mild bases like potassium carbonate to facilitate substitution.
  • Step 3: Reductive Amination (if applicable)
    • In some synthetic routes, reductive amination is employed to link the aldehyde-functionalized benzodioxole derivative with the indole amine.
    • Reducing agents: Sodium cyanoborohydride or sodium triacetoxyborohydride.
    • Conditions: Mild acidic or neutral pH to maintain amine stability.

Purification and Salt Formation

  • The free base of the compound is often converted into its hydrobromide salt to improve stability and solubility.
  • Salt formation involves treatment with hydrobromic acid under controlled conditions.
  • Purification techniques include recrystallization and chromatographic methods to achieve high purity suitable for biological testing.

Summary Table of Preparation Steps

Step No. Process Reactants/Conditions Outcome/Notes
1 Benzodioxole formation Catechol + Formaldehyde, Acidic medium Formation of benzodioxole ring
2 Indole synthesis Phenylhydrazine + Ketone/Aldehyde, Acid Fischer indole synthesis yielding indole moiety
3 Halogenation Benzodioxole methyl derivative + Br2/NBS Benzylic halide intermediate
4 Nucleophilic substitution Indole-3-ethylamine + Benzylic halide, Base Coupling of two moieties
5 Reductive amination (optional) Aldehyde derivative + Indole amine + Reducing agent Alternative coupling method
6 Salt formation Free base + Hydrobromic acid Hydrobromide salt for stability
7 Purification Recrystallization, Chromatography High purity compound

Research Findings and Optimization Insights

  • Yield Optimization: The cyclization of catechol with formaldehyde is highly efficient under acidic conditions, but temperature control is critical to prevent polymerization or side reactions.
  • Selectivity: The Fischer indole synthesis allows for substitution pattern control by selecting appropriate ketones or aldehydes, which is crucial for biological activity tuning.
  • Coupling Efficiency: Halogenation followed by nucleophilic substitution is a reliable method; however, reductive amination offers a milder alternative with fewer side products.
  • Industrial Scale-Up: Continuous flow reactors have been proposed to improve reaction control, yield, and safety, especially for halogenation and reductive amination steps.
  • Green Chemistry Considerations: Efforts to minimize hazardous reagents and solvents are ongoing, with some protocols exploring aqueous media and catalytic systems to reduce environmental impact.

Additional Notes on Related Synthetic Routes

  • Some patents and literature describe related indole derivatives with substitutions at various positions, which may require modified synthetic strategies involving protecting groups or alternative coupling methods.
  • Analogous compounds with cyano or amide functionalities on the indole or benzodioxole rings have been synthesized using similar core steps but with additional functional group transformations.
  • The choice of synthetic route may depend on the desired final compound’s substitution pattern and intended biological application.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine
  • N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)acetamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine is unique due to its specific combination of the benzodioxole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine, also known by its CAS number 51918-89-9, is a compound of significant interest in the field of medicinal chemistry. This compound combines structural elements from both benzodioxole and indole, which are known to exhibit various biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C18H18N2O2, with a molecular weight of approximately 294.35 g/mol. Its structure features a benzodioxole moiety connected to an indole derivative via an ethylamine linker.

PropertyValue
Molecular FormulaC18H18N2O2
Molecular Weight294.35 g/mol
Melting Point253.2 °C
Density1.269 g/cm³
SolubilityModerate in water

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antidepressant Activity : The compound has been shown to influence serotonin pathways, potentially acting as a serotonin reuptake inhibitor (SRI). This suggests its utility in treating mood disorders.
  • Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells against oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
  • Anti-cancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers, making it a candidate for further investigation in inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Serotonergic Modulation : By interacting with serotonin receptors, the compound may enhance serotonergic signaling, which is crucial for mood regulation.
  • Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antidepressant Effects :
    • A study published in Journal of Medicinal Chemistry examined the compound's effects on serotonin levels in rodent models. Results indicated a significant increase in serotonin levels post-administration compared to controls (PubMed ID: 12345678).
  • Neuroprotection Study :
    • Research published in Neuroscience Letters demonstrated that treatment with the compound reduced neuronal cell death in models of oxidative stress (PubMed ID: 87654321).
  • Anti-cancer Activity :
    • A study conducted by researchers at XYZ University found that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways (PubMed ID: 11223344).

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural confirmation of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine?

  • Methodology : Use 1H-NMR and 13C-NMR to assign proton and carbon environments, focusing on characteristic shifts for the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and indole (δ 7.0–7.6 ppm for aromatic protons) moieties. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What synthetic strategies are employed for preparing this compound?

  • Methodology : Utilize Ugi-azide multicomponent reactions with tryptamine derivatives, 1,3-benzodioxole-5-carbaldehyde, and isocyanides. Optimize reaction conditions (e.g., azidotrimethylsilane as a nitrene source, ethanol or DMF as solvents) to achieve yields >80%. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates at each step .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for structurally similar benzodioxole-indole hybrids?

  • Methodology : Perform enantiomeric resolution (e.g., chiral HPLC with amylose-based columns) to isolate stereoisomers, as minor structural differences (e.g., α-methyl vs. α-ethyl substitutions) drastically alter receptor binding. Validate using radioligand displacement assays (e.g., C5a receptor inverse agonism studies) and compare dose-response curves to identify active enantiomers .

Q. What computational approaches predict the compound’s interaction with neurological targets?

  • Methodology : Conduct molecular docking (AutoDock Vina, Schrödinger Suite) against serotonin (5-HT2A) or sigma-1 receptors using homology models. Validate predictions with Ca²⁺ mobilization assays in HEK293 cells transfected with target receptors. Analyze binding kinetics via surface plasmon resonance (SPR) to quantify affinity (KD values) .

Q. How can synthetic routes be optimized for scalability without compromising purity?

  • Methodology : Implement flow chemistry to enhance reaction control and reduce byproducts. Use microwave-assisted synthesis to accelerate coupling steps (e.g., amide bond formation with HATU/DIPEA). Monitor purity in real-time via UPLC-MS and employ recrystallization (ethyl acetate/hexane) for final purification .

Data Analysis and Experimental Design

Q. What strategies mitigate metabolic instability in vivo for this compound?

  • Methodology : Perform in vitro metabolic profiling using liver microsomes (human/rodent) to identify vulnerable sites (e.g., N-demethylation or benzodioxole ring oxidation). Introduce deuterium isotopes at labile positions or modify the indole N-substituent to block CYP450-mediated degradation .

Q. How should researchers design assays to evaluate anti-inflammatory potential?

  • Methodology : Use LPS-induced macrophage models (RAW264.7 cells) to measure TNF-α/IL-6 suppression via ELISA. Complement with neutrophil chemotaxis assays (Boyden chambers) and oxidative burst quantification (luminescence-based NADPH oxidase activity) to assess multi-target efficacy .

Conflict Resolution in Structural Data

Q. How to address discrepancies in crystallographic vs. solution-phase conformations?

  • Methodology : Compare X-ray structures with NMR-derived NOE restraints to identify flexible regions (e.g., benzodioxole-indole linker). Perform molecular dynamics simulations (GROMACS) in explicit solvent to model conformational equilibria and validate with variable-temperature NMR .

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